Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Overview
Description
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate is a boron-containing compound with the molecular formula C5H11BF3KN and a molecular weight of 192.05 g/mol . This compound is known for its stability and reactivity, making it a valuable reagent in various synthetic processes and catalytic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate can be synthesized through the reaction of pyrrolidine with boron trifluoride and potassium hydroxide . The reaction typically involves the following steps:
Formation of Pyrrolidine-Boron Complex: Pyrrolidine reacts with boron trifluoride to form a pyrrolidine-boron complex.
Addition of Potassium Hydroxide: Potassium hydroxide is added to the reaction mixture to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the trifluoroborate group is replaced by other functional groups.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .
Scientific Research Applications
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which potassium trifluoro[(pyrrolidin-1-yl)methyl]borate exerts its effects involves the formation of a boron-carbon bond, which is crucial in many organic reactions . The compound acts as a nucleophile, participating in various substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- Potassium (bromomethyl)trifluoroborate
- Potassium (iodomethyl)trifluoroborate
- Potassium (cyanomethyl)trifluoroborate
Uniqueness
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate is unique due to its high stability and reactivity, which make it a valuable reagent in various synthetic processes. Its ability to participate in mild reaction conditions and form stable products sets it apart from other similar compounds .
Biological Activity
Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate (CAS No. 888711-53-3) is a boron-containing compound that has garnered attention for its potential applications in organic synthesis and biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C₅H₁₀BF₃K
- Molecular Weight : 191.04 g/mol
- Structure : Contains a pyrrolidine moiety which influences its reactivity and selectivity in chemical reactions.
- Enzyme Inhibition : Boron compounds can interact with enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways in cells.
- Cellular Modulation : These compounds may influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
1. Antimicrobial Activity
A comparative study on the antibacterial properties of various boron-containing compounds, including this compound, indicated that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the need for further investigation into the specific mechanisms by which these compounds exert their effects .
2. Cytotoxicity Assessment
In vitro assessments have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may possess cytotoxic properties, although more detailed studies are required to elucidate the underlying mechanisms and therapeutic potential .
3. Synthesis and Reactivity
Research focusing on the synthesis of this compound has demonstrated its utility as a reagent in organic synthesis, particularly in coupling reactions. The presence of the pyrrolidine group enhances its reactivity, making it a valuable tool for chemists .
Data Table: Comparison of Biological Activities
Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | Yes | Potential |
Other Boron Compounds | Varies | Yes | Yes |
Safety and Toxicity Considerations
The safety profile of this compound has not been extensively characterized. However, general precautions associated with boron-containing compounds include potential irritations (H315), eye damage (H319), and respiratory issues (H335) upon exposure .
Properties
IUPAC Name |
potassium;trifluoro(pyrrolidin-1-ylmethyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3N.K/c7-6(8,9)5-10-3-1-2-4-10;/h1-5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPVCGNMEPSDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670580 | |
Record name | Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888711-53-3 | |
Record name | Borate(1-), trifluoro(1-pyrrolidinylmethyl)-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888711-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium [(1-pyrrolidinyl)methyl]trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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